molecular formula C20H28ClN3O2 B6095336 N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide

N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide

Cat. No.: B6095336
M. Wt: 377.9 g/mol
InChI Key: NQRXMBBVGIDZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which helps to calm the brain activity and reduce the severity and frequency of seizures.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which has a calming effect on the brain activity. This compound has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. In addition, this compound has been shown to reduce the reinforcing effects of cocaine and nicotine, which may have potential therapeutic applications in addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide in lab experiments is its specificity for GABA aminotransferase, which allows for a more targeted approach in studying the role of GABA in various neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide. One direction is to further investigate its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety disorders. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications.

Synthesis Methods

N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide is synthesized through a multi-step process starting with the reaction of 4-chlorobenzylamine with pyrrolidine in the presence of a base to form 1-(4-chlorobenzyl)-3-pyrrolidinylamine. This intermediate is then reacted with 1-benzylpiperidine-4-carboxylic acid, followed by acylation with acetic anhydride to form this compound.

Scientific Research Applications

N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety disorders. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to calm the brain activity. This compound has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy.

Properties

IUPAC Name

N-[2-[4-[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]piperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O2/c1-15(25)22-12-20(26)24-10-7-17(8-11-24)18-6-9-23(14-18)13-16-2-4-19(21)5-3-16/h2-5,17-18H,6-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRXMBBVGIDZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(CC1)C2CCN(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.